
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine, also known as CPQA, is a synthetic compound that has been widely used in scientific research. It belongs to the quinazoline family of compounds and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine involves the inhibition of protein kinases. Specifically, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine binds to the ATP-binding site of protein kinases and prevents them from phosphorylating their substrates. This leads to the inhibition of downstream signaling pathways and ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
生化和生理效应
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has also been shown to affect the cardiovascular system by reducing blood pressure and improving endothelial function.
实验室实验的优点和局限性
One advantage of using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in various biological processes. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a fluorescent probe, which allows for visualization of protein-protein interactions in cells. However, one limitation of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine. One direction is to study the role of specific protein kinases in cancer and other diseases using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine as a tool. Another direction is to develop more water-soluble derivatives of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine to improve its usability in lab experiments. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine could be used in combination with other compounds to develop more effective therapies for cancer and other diseases.
合成方法
The synthesis of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a multistep process that involves the reaction of 2-aminopyridine with 6-chloro-4-quinazolinone in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield the final product. The purity of the final product can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling pathways. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used to study the role of protein kinases in cancer, inflammation, and other diseases. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used as a fluorescent probe to study protein-protein interactions in cells.
属性
产品名称 |
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine |
|---|---|
分子式 |
C13H9ClN4 |
分子量 |
256.69 g/mol |
IUPAC 名称 |
6-chloro-2-pyridin-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C13H9ClN4/c14-8-4-5-10-9(7-8)12(15)18-13(17-10)11-3-1-2-6-16-11/h1-7H,(H2,15,17,18) |
InChI 键 |
CONSCMQJHXHYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
规范 SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
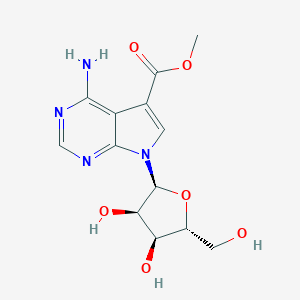
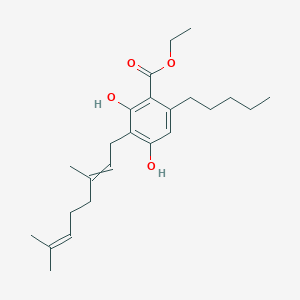
![[3.2.1]Propellane](/img/structure/B231374.png)
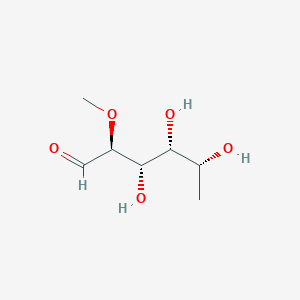
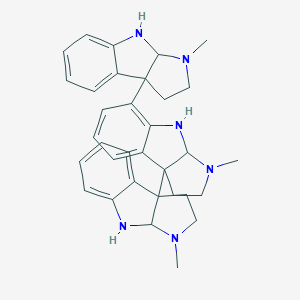
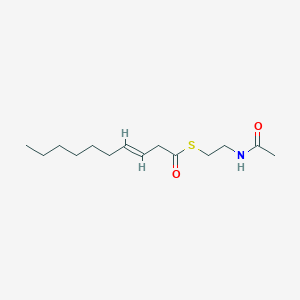
![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
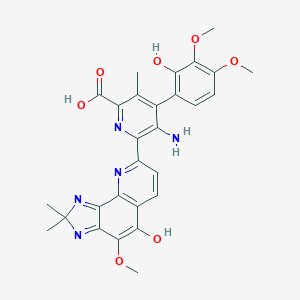



![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)